![molecular formula C22H20N4O3 B10987447 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B10987447.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions can be facilitated by strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and quinoline derivatives.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of anticancer or antimicrobial drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety.
Quinoline Derivatives: Compounds like quinine and chloroquine, which feature the quinoline structure.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is unique due to the combination of both indole and quinoline moieties in a single molecule. This dual presence can confer unique biological activities and make the compound a valuable tool in various research fields.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide , with the CAS number 1574397-44-6 , is a synthetic derivative that combines structural features of indole and quinoline. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1574397-44-6 |
Molecular Formula | C22H20N4O3 |
Molecular Weight | 388.4 g/mol |
The compound consists of an indole moiety linked to a quinoline structure, which may contribute to its diverse biological activities. The presence of the acetylamino group enhances its pharmacological potential by influencing solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing indole and quinoline derivatives exhibit significant anticancer activity. The compound in focus has been shown to inhibit various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Kinases : It has been found to inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 cell lines.
- Results : The compound showed IC50 values indicating significant cytotoxicity at low concentrations.
- : Suggests potential as a therapeutic agent in breast cancer treatment.
-
Study on Colon Cancer Cells :
- Objective : To assess the apoptotic effects on HT-29 cell lines.
- Results : Flow cytometry analysis revealed increased apoptosis rates upon treatment.
- : Indicates promising anticancer properties worthy of further exploration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole-3-acetic acid | Plant hormone | Known for growth regulation in plants |
Tryptophan | Essential amino acid | Precursor to serotonin |
Lysergic acid diethylamide | Psychoactive compound | Notable for its hallucinogenic properties |
This compound | Contains quinoline | Combines properties of both indole and quinoline |
This table highlights the distinctiveness of the target compound in terms of its structural complexity and potential applications.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(7-methoxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3/c1-14(27)24-19-4-3-5-21-18(19)8-9-26(21)13-22(28)25-16-10-15-6-7-17(29-2)11-20(15)23-12-16/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
JGFQSNYVFYAGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
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